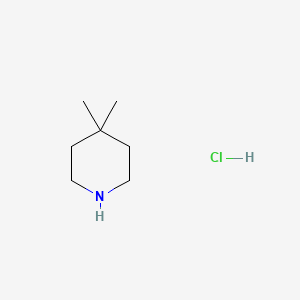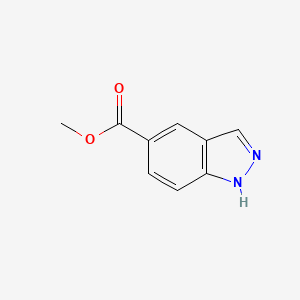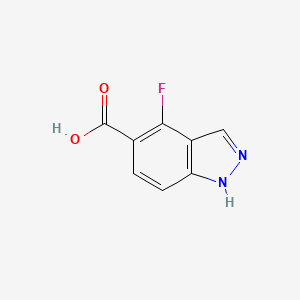
Ethyl 8-(1-naphthyl)-8-oxooctanoate
描述
Ethyl 8-(1-naphthyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoic acid moiety, which is further substituted with a 1-naphthyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(1-naphthyl)-8-oxooctanoate typically involves the esterification of 8-(1-naphthyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
8-(1-naphthyl)-8-oxooctanoic acid+ethanolacid catalystethyl 8-(1-naphthyl)-8-oxooctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can facilitate the esterification reaction, allowing for easier separation and purification of the product. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Ethyl 8-(1-naphthyl)-8-oxooctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 8-(1-naphthyl)-8-oxooctanoic acid and ethanol.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: 8-(1-naphthyl)-8-oxooctanoic acid and ethanol.
Reduction: 8-(1-naphthyl)-8-hydroxyoctanoate.
Substitution: Various substituted naphthyl derivatives depending on the electrophile used.
科学研究应用
Ethyl 8-(1-naphthyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 8-(1-naphthyl)-8-oxooctanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 8-(1-naphthyl)-8-oxooctanoic acid, which can then participate in various biochemical pathways. The naphthyl group may also interact with hydrophobic pockets in proteins, influencing their activity and function.
相似化合物的比较
Ethyl 8-(1-naphthyl)-8-oxooctanoate can be compared with other similar compounds such as:
Ethyl 8-oxooctanoate: Lacks the naphthyl group, resulting in different chemical and biological properties.
8-(1-naphthyl)-8-oxooctanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
N-(1-naphthyl)ethylenediamine: Contains a naphthyl group but has a different functional group, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its combination of the naphthyl group with the ester functionality, providing a versatile scaffold for various chemical transformations and applications.
属性
IUPAC Name |
ethyl 8-naphthalen-1-yl-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-2-23-20(22)15-6-4-3-5-14-19(21)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,2-6,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSMGIRCGDOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630255 | |
| Record name | Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-45-2 | |
| Record name | Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)


![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)
![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)
![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)
![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)






